molecular formula C6H5N3O3 B11915989 4-Amino-5-nitropicolinaldehyde CAS No. 1289012-84-5

4-Amino-5-nitropicolinaldehyde

Cat. No.: B11915989
CAS No.: 1289012-84-5
M. Wt: 167.12 g/mol
InChI Key: UBVKGVXHKQTVCK-UHFFFAOYSA-N
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Description

4-Amino-5-nitropicolinaldehyde is an organic compound with the molecular formula C6H5N3O3 It is a derivative of picolinaldehyde, featuring both amino and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-nitropicolinaldehyde typically involves the nitration of 4-amino-picolinaldehyde. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position. Common reagents used in this process include nitric acid and sulfuric acid as nitrating agents. The reaction is usually performed at low temperatures to prevent over-nitration and to maintain the integrity of the amino group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available picolinaldehyde. The process includes nitration, followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-nitropicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.

    Substitution: Various electrophiles in the presence of a base or acid catalyst.

Major Products:

    Oxidation: 4-Amino-5-nitropicolinic acid.

    Reduction: 4,5-Diaminopicolinaldehyde.

    Substitution: Depending on the electrophile used, various substituted derivatives of this compound.

Scientific Research Applications

4-Amino-5-nitropicolinaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-5-nitropicolinaldehyde is primarily based on its ability to interact with various molecular targets. The amino and nitro groups play a crucial role in its reactivity and interaction with biological molecules. The compound can form hydrogen bonds and participate in redox reactions, which are essential for its biological activity. The exact molecular pathways involved are still under investigation, but it is believed to affect cellular processes by modulating enzyme activity and gene expression.

Comparison with Similar Compounds

  • 4-Amino-3-nitropicolinaldehyde
  • 4-Amino-5-nitrobenzaldehyde
  • 4-Amino-5-nitro-2-pyridinecarboxaldehyde

Comparison: 4-Amino-5-nitropicolinaldehyde is unique due to the specific positioning of the amino and nitro groups on the picolinaldehyde scaffold. This arrangement imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the presence of both electron-donating (amino) and electron-withdrawing (nitro) groups on the same molecule allows for versatile chemical transformations and interactions, making it a valuable compound in synthetic chemistry and research.

Properties

IUPAC Name

4-amino-5-nitropyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O3/c7-5-1-4(3-10)8-2-6(5)9(11)12/h1-3H,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVKGVXHKQTVCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=C1N)[N+](=O)[O-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90856492
Record name 4-Amino-5-nitropyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289012-84-5
Record name 4-Amino-5-nitropyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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